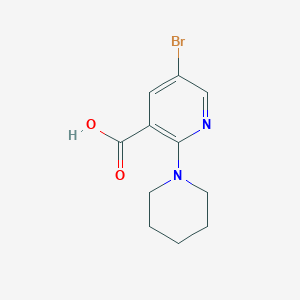

5-Bromo-2-piperidinonicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

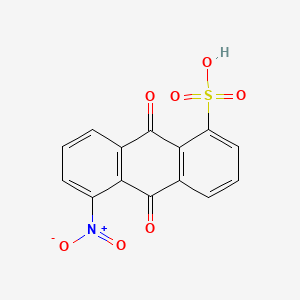

The compound 5-Bromo-2-piperidinonicotinic acid is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various bioactive compounds and pharmaceuticals. The bromo and nicotinic acid substituents on the piperidine ring can potentially influence the compound's chemical and physical properties, as well as its biological activity .

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies. For instance, an efficient method for synthesizing substituted piperazin-2-ones, which are structurally similar to 5-Bromo-2-piperidinonicotinic acid, was established using chiral α-bromocarboxylic acids and Garner's aldehyde . Additionally, the synthesis of 5-bromonicotinic acid derivatives has been reported, where the compound was synthesized and characterized by elemental analysis, IR spectrum, 1H NMR, and X-ray single crystal determination . These methods highlight the importance of controlled conditions and the use of advanced techniques for the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-piperidinonicotinic acid derivatives can be complex, with various stereoisomers possible due to the presence of chiral centers. The enantiomeric resolution of four enantiomers of a related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, was achieved using a Chiralpak IA column, indicating the importance of chiral separation in the analysis of such compounds . The crystal structure of a 5-bromonicotinic acid derivative was determined by X-ray single crystal determination, revealing a trans configuration with respect to the C=N double bond or C–N single bond and intermolecular hydrogen bonding forming layers parallel to the ab plane .

Chemical Reactions Analysis

The chemical reactivity and interactions of piperidine derivatives can be influenced by their functional groups. For example, the presence of bromo and nicotinic acid groups can facilitate various chemical reactions, such as condensation reactions . The chiral recognition mechanism and elution order of stereomers of a related compound were determined by simulation studies, indicating that hydrogen bonding and π–π interactions are major forces for chiral resolution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-piperidinonicotinic acid derivatives can be studied through various spectroscopic techniques. The spectroscopic (FT-IR, FT-Raman, 13C, 1H NMR, and UV) and NBO analyses of a related compound, 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid, provided insights into the molecular and vibrational structure, stability arising from hyperconjugative interactions, and charge delocalization . The molecular electrostatic potential (MEP) surface map can also be used to obtain chemical reactivity information, identifying donor and acceptor atoms within the molecule .

科学的研究の応用

-

Pharmaceutical Chemistry - SGLT2 Inhibitors

- Summary of Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to 5-Bromo-2-piperidinonicotinic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Results or Outcomes : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

-

Proteomics Research

-

Synthesis of SGLT2 Inhibitors

- Summary of Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to 5-Bromo-2-piperidinonicotinic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Results or Outcomes : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

-

α-Glucosidase Inhibitors

Safety And Hazards

特性

IUPAC Name |

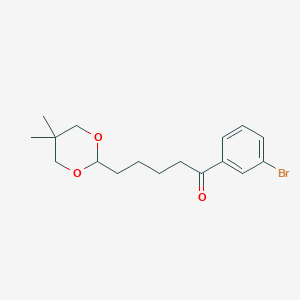

5-bromo-2-piperidin-1-ylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-8-6-9(11(15)16)10(13-7-8)14-4-2-1-3-5-14/h6-7H,1-5H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTMCVUUIBGFEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=N2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-piperidinonicotinic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。